Oxane-4-sulfinyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxane-4-sulfinyl chloride is a chemical compound with the molecular formula C₅H₉ClO₂S. It is a member of the sulfonyl chloride family, which are known for their reactivity and utility in various chemical reactions. This compound is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of oxane-4-sulfinyl chloride typically involves the reaction of oxane derivatives with chlorinating agents. One common method includes the use of phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) as chlorinating agents. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity .
Industrial production methods often involve large-scale reactions using similar chlorinating agents but with optimized conditions to maximize yield and minimize by-products. The reaction mixture is typically purified through distillation or recrystallization to obtain this compound in its pure form .
Chemical Reactions Analysis
Oxane-4-sulfinyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and phenols to form sulfonamides, sulfonates, and other derivatives.
Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form sulfides under specific conditions.
Hydrolysis: In the presence of water, this compound hydrolyzes to form sulfonic acid and hydrochloric acid.
Common reagents used in these reactions include amines, alcohols, phenols, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
Oxane-4-sulfinyl chloride is utilized in various scientific research applications:
Mechanism of Action
The mechanism by which oxane-4-sulfinyl chloride exerts its effects involves its reactivity towards nucleophiles. The sulfinyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is harnessed in various chemical syntheses to form stable sulfonamide and sulfonate products .
Comparison with Similar Compounds
Oxane-4-sulfinyl chloride can be compared to other sulfonyl chlorides such as benzenesulfonyl chloride and methanesulfonyl chloride. While all these compounds share the sulfonyl chloride functional group, this compound is unique due to its oxane ring structure, which imparts different reactivity and physical properties .
Similar compounds include:
- Benzenesulfonyl chloride
- Methanesulfonyl chloride
- Tetrahydropyran-4-sulfonyl chloride
These compounds are used in similar applications but differ in their specific reactivity and the types of products they form.
Properties
Molecular Formula |
C5H9ClO2S |
---|---|
Molecular Weight |
168.64 g/mol |
IUPAC Name |
oxane-4-sulfinyl chloride |
InChI |
InChI=1S/C5H9ClO2S/c6-9(7)5-1-3-8-4-2-5/h5H,1-4H2 |
InChI Key |
XHTVKBXYMPBHCS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1S(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.